molecular formula C17H15N3O2 B2926867 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide CAS No. 904645-80-3

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No.: B2926867
CAS No.: 904645-80-3
M. Wt: 293.326
InChI Key: CGEQWIXHNLCIAZ-UHFFFAOYSA-N
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Description

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as chloroform and reagents like triphosgene . The process can be summarized as follows:

    Cyclization: Benzophenone hydrazide undergoes cyclization to form the oxadiazole ring.

    Nucleophilic Alkylation: The oxadiazole ring is then alkylated with ethyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups to the benzamide moiety.

Scientific Research Applications

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is unique due to its specific structure, which combines the oxadiazole ring with a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-2-15-19-20-17(22-15)13-8-10-14(11-9-13)18-16(21)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEQWIXHNLCIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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